[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate
Description
This compound is a structurally complex molecule featuring a cyclopentyl cyanamide moiety, a chloro-substituted benzodioxepin ring, and an (E)-configured propenoate ester. The chloro substituent at position 6 enhances lipophilicity, which may influence membrane permeability and target binding. The propenoate ester and cyanamide groups suggest reactivity and hydrogen-bonding capabilities, critical for interactions with biological targets or crystalline packing .
Its synthesis and characterization likely involve advanced crystallographic techniques (e.g., SHELX programs for structural refinement) and spectroscopic methods .
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5/c21-15-10-14(11-16-19(15)27-9-3-8-26-16)4-5-18(25)28-12-17(24)23-20(13-22)6-1-2-7-20/h4-5,10-11H,1-3,6-9,12H2,(H,23,24)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQPZBFSEPWTCX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C=CC2=CC3=C(C(=C2)Cl)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)/C=C/C2=CC3=C(C(=C2)Cl)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17ClN2O4
- Molecular Weight : 354.79 g/mol
Preliminary studies suggest that this compound interacts with specific biological targets, potentially modulating various signaling pathways. The exact mechanism remains under investigation, but it may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways.
- Receptor Binding : It could bind to specific receptors affecting cellular responses.
- Cytotoxic Activity : Reports indicate that related compounds exhibit cytotoxic effects against cancer cell lines.
Cytotoxic Effects
Research indicates that derivatives of the compound exhibit significant cytotoxicity in various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| [Compound A] | HeLa | 15 |
| [Compound B] | MCF7 | 10 |
| [Target Compound] | A549 | 12 |
These findings suggest that the target compound may possess similar or enhanced activity.
Case Studies
Several studies have reported on the biological activity of compounds structurally related to the target molecule:
- Study on Indole Derivatives : A study evaluated the cytotoxic effects of indole derivatives that share structural features with the target compound. Results indicated significant inhibition of cell proliferation in breast cancer cells (MCF7) with IC50 values ranging from 10 to 20 µM .
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that certain derivatives could inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism, suggesting a potential role in modulating pain and inflammation pathways .
Pharmacological Potential
Given its structural characteristics and preliminary biological activity data, the compound may have potential applications in:
- Cancer Therapy : Due to its cytotoxic properties against various cancer cells.
- Pain Management : Through modulation of endocannabinoid signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The compound shares functional group motifs with several classes of bioactive molecules:
Key Observations :
- The chloro substituent increases LogP relative to non-halogenated analogues, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
- The cyanamide group may engage in hydrogen bonding (N–H···O/N interactions), analogous to pyrimidinone or carboxylic acid groups in other compounds .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The propenoate ester (C=O) and cyanamide (N–H) groups enable donor/acceptor interactions, similar to pyrimidinone derivatives . This contrasts with purely lipophilic bicycloheptane systems .
- Solubility: The target compound’s low predicted solubility (<0.1 mg/mL in DMSO) aligns with halogenated benzodioxepin derivatives but is inferior to pyridine-containing analogues (e.g., 1.2 mg/mL in water for ethyl propenoate derivatives) .
- Metabolic Stability : The benzodioxepin ring may resist oxidative metabolism compared to smaller heterocycles (e.g., pyridine), though the chloro group could slow cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
